3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester
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Overview
Description
3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BCl2O2. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester typically involves the reaction of 3,4-dichloro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Protic Acids: Used in protodeboronation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The primary mechanism of action for 3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester involves its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The reaction mechanism includes:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the dichloro and methyl substituents.
4-Methylphenylboronic Acid Pinacol Ester: Similar but lacks the dichloro substituents.
3,4-Dichlorophenylboronic Acid Pinacol Ester: Similar but lacks the methyl substituent.
Uniqueness
3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester is unique due to the presence of both dichloro and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C19H21BCl2O2 |
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Molecular Weight |
363.1 g/mol |
IUPAC Name |
4-[(3,4-dichloro-5-methylphenyl)methyl]-4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H21BCl2O2/c1-13-10-14(11-16(21)17(13)22)12-19(4)18(2,3)23-20(24-19)15-8-6-5-7-9-15/h5-11H,12H2,1-4H3 |
InChI Key |
KFJCRIBJBJGVJL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)CC2=CC(=C(C(=C2)C)Cl)Cl)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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